molecular formula C26H23NO2 B2548068 6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde CAS No. 1564249-38-2

6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde

Cat. No. B2548068
CAS RN: 1564249-38-2
M. Wt: 381.475
InChI Key: QLDDENZBVHBRKN-UHFFFAOYSA-N
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Description

The compound “6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde” is a derivative of carbazole . Carbazole-based compounds are known for their high charge carrier mobility and photochemical stability .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of carbazole-based compounds like “6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde” is complex and versatile . They are known for their excellent charge transport ability and environmental stability .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

Carbazole-based compounds like “6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde” exhibit high thermal and electroluminescent properties . They are known for their high charge carrier mobility and photochemical stability .

Scientific Research Applications

Optical Properties and Photopolymerization

Carbazole-based compounds, including 6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde, have been investigated for their optical properties and applications in photopolymerization. These compounds exhibit significant π–π* and n–π* electron transitions, making them useful as dyes/photosensitizers (Abro et al., 2017).

Antimicrobial Activity

Some carbazole-based compounds, synthesized from 9-Ethyl-9H-carbazole-3-carbaldehyde, have shown potential antimicrobial activity. These compounds, which include variations of 6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde, have been tested against various bacteria and fungi, indicating their possible use in antimicrobial applications (Ashok et al., 2014), (Ashok et al., 2015).

Near-Infrared Fluorescent Probes

Carbazole borate esters, derived from the synthesis of 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, have been developed as novel near-infrared fluorescence probes. These probes, related to the 6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde structure, are useful in fluorescence imaging and sensing applications (Shen You-min, 2014).

Fluorescent Materials for Electroluminescent Devices

Compounds derived from carbazole, such as 6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde, have been used to create fluorescent materials suitable for electroluminescent devices. These materials show potential in lighting and display technologies due to their fluorescence in the blue to yellow region and thermal stability (Chen et al., 2006).

Mechanism of Action

The mechanism of action of carbazole-based compounds involves their excellent charge transport ability . They are used as a charge transporting material as they exhibit high charge carrier mobility and photochemical stability .

Safety and Hazards

The safety and hazards associated with the handling and use of carbazole-based compounds need to be carefully considered . They may cause skin irritation, serious eye irritation, respiratory irritation, and could be toxic to aquatic life with long-lasting effects .

Future Directions

Carbazole-based compounds have shown great potential in the field of solar cell fabrication . They have been used as hole transport layers for efficient and stable perovskite solar cells . The future research directions could involve improving their thermal stability and enhancing their performance in various applications .

properties

IUPAC Name

6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDENZBVHBRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde

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